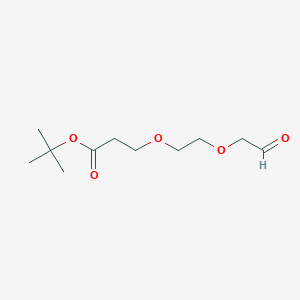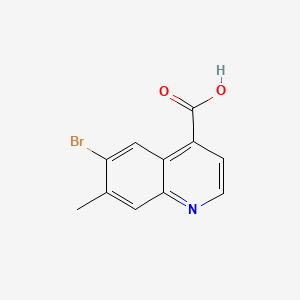![molecular formula C14H25NOSi B13929089 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline CAS No. 309712-97-8](/img/structure/B13929089.png)
5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine is an organic compound that features a tert-butyldimethylsilyloxy group attached to a methylbenzenamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzenamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyloxy group is introduced to protect the hydroxyl group during subsequent synthetic steps .
Industrial Production Methods
The use of flow microreactors has been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the silyloxy group.
Substitution: Nucleophilic substitution reactions are common, where the silyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as tetra-n-butylammonium fluoride (TBAF) are used for the deprotection of the silyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzenamine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other positions on the molecule. The deprotection step, typically using fluoride ions, releases the free hydroxyl group for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Another compound with a tert-butyldimethylsilyloxy group, used in similar protective strategies.
tert-Butyldimethylsilyl ethers: A broader class of compounds used for protecting hydroxyl groups in organic synthesis.
Uniqueness
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine is unique due to its specific structure, which combines a silyloxy group with a methylbenzenamine core. This combination provides distinct reactivity and stability, making it valuable in synthetic applications where selective protection and deprotection are required.
Eigenschaften
CAS-Nummer |
309712-97-8 |
|---|---|
Molekularformel |
C14H25NOSi |
Molekulargewicht |
251.44 g/mol |
IUPAC-Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylaniline |
InChI |
InChI=1S/C14H25NOSi/c1-11-7-8-12(9-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10,15H2,1-6H3 |
InChI-Schlüssel |
MLVDSEVPTRLEPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)

![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)





